molecular formula C24H21NO4 B164775 (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid CAS No. 209252-15-3

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

Cat. No.: B164775
CAS No.: 209252-15-3
M. Wt: 387.4 g/mol
InChI Key: PTSLRPMRTOVHAB-QFIPXVFZSA-N
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Description

Fmoc-(S)-3-amino-3-phenylpropionic acid

Mechanism of Action

Target of Action

The primary target of Fmoc-(S)-3-Amino-3-phenylpropionic acid, also known as (S)-N-Fmoc-3-Amino-3-phenylpropanoic acid, is the amine group of amino acids . The compound acts as a protecting group for these amines during peptide synthesis .

Mode of Action

Fmoc-(S)-3-Amino-3-phenylpropionic acid interacts with its targets through a process known as Fmoc protection . This involves the introduction of the Fmoc group to the amine of an amino acid, which can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group serves as a base-labile protecting group , meaning it can be removed under basic conditions .

Biochemical Pathways

The Fmoc group plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It protects the amine group at the N-terminus of the peptide chain during the synthesis process .

Result of Action

The result of the action of Fmoc-(S)-3-Amino-3-phenylpropionic acid is the successful protection of the amine group during peptide synthesis . This allows for the assembly of the peptide chain without interference from the amine group. Once the Fmoc group is removed, the amine is free to participate in subsequent reactions, such as the formation of peptide bonds .

Action Environment

The action of Fmoc-(S)-3-Amino-3-phenylpropionic acid is influenced by the chemical environment in which it is used. For instance, the Fmoc group is rapidly removed by base, and piperidine is usually preferred for this purpose as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The use of a solution of 20% piperidine in N,N-dimethylformamide (DMF) is typical for Fmoc deprotection in SPPS . The reaction conditions, including the pH and the presence of other reactive groups, can influence the efficacy and stability of the Fmoc protecting group .

Biochemical Analysis

Biochemical Properties

Fmoc-(S)-3-Amino-3-phenylpropionic acid plays a crucial role in biochemical reactions, particularly in peptide synthesis . The Fmoc group allows for rapid and efficient synthesis of peptides, including ones of significant size and complexity . This makes it an extremely valuable resource for research in the post-genomic world . The compound interacts with various enzymes and proteins during the peptide synthesis process .

Cellular Effects

The effects of Fmoc-(S)-3-Amino-3-phenylpropionic acid on various types of cells and cellular processes are primarily related to its role in peptide synthesis . It influences cell function by facilitating the production of peptides, which are crucial for numerous cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Fmoc-(S)-3-Amino-3-phenylpropionic acid involves its role as a protecting group in peptide synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fmoc-(S)-3-Amino-3-phenylpropionic acid can change over time, particularly in relation to its role in peptide synthesis . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .

Dosage Effects in Animal Models

The effects of Fmoc-(S)-3-Amino-3-phenylpropionic acid can vary with different dosages in animal models

Metabolic Pathways

Fmoc-(S)-3-Amino-3-phenylpropionic acid is involved in the metabolic pathway of peptide synthesis . It interacts with various enzymes during this process

Transport and Distribution

The transport and distribution of Fmoc-(S)-3-Amino-3-phenylpropionic acid within cells and tissues are crucial aspects of its biochemical properties

Subcellular Localization

The subcellular localization of Fmoc-(S)-3-Amino-3-phenylpropionic acid and any effects on its activity or function are crucial aspects of its biochemical properties

Properties

IUPAC Name

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO4/c26-23(27)14-22(16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSLRPMRTOVHAB-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209252-15-3
Record name Fmoc-(S)-3-Amino-3-phenylpropionic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid
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(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid

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